molecular formula C12H6N4Na2O6S B014699 NBQX disodium CAS No. 479347-86-9

NBQX disodium

Cat. No.: B014699
CAS No.: 479347-86-9
M. Wt: 380.25 g/mol
InChI Key: SVJKYIUJRJEABK-UHFFFAOYSA-L
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Description

NBQX disodium salt is a potent, selective, and competitive antagonist for the AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) subtype of ionotropic glutamate receptors, with additional activity at kainate receptors. It exhibits high binding affinity with a half-maximal inhibitory concentration (IC₅₀) of 0.15 μM for AMPA receptors and 4.8 μM for kainate receptors, making it approximately 30-fold more selective for AMPA receptors. This mechanism underlies its ability to block fast excitatory synaptic transmission and modulate synaptic plasticity, including long-term potentiation (LTP). In experimental settings, this compound salt is a vital tool for investigating the role of glutamate-mediated excitotoxicity in neurological disorders. Its applications span diverse research areas: Neuroprotection: It demonstrates neuroprotective effects in models of focal ischemia and traumatic brain injury by countering glutamate-induced neuronal damage. Epilepsy Research: The compound shows robust antiepileptogenic and anticonvulsant activity in rodent kindling models of epilepsy. Pain and Addiction: Research indicates antinociceptive properties, and it modulates binge-like alcohol consumption in rodent models, highlighting its value in studying addiction pathways. Synaptic Physiology: It is routinely used for electrophysiological studies, such as the inhibition of evoked and spontaneous excitatory postsynaptic currents (EPSCs) in cortical and hippocampal neurons, often at working concentrations of 1-10 μM. This product is the disodium salt of NBQX, specifically engineered for enhanced water solubility (up to 50 mM in water) to facilitate the preparation of stock solutions for in vitro and in vivo studies. This compound salt is supplied with a purity of ≥98% and should be stored at -20°C. Please Note: This product is intended for research purposes only in a laboratory setting. It is not intended for diagnostic or therapeutic use, or for human or veterinary applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

disodium;6-nitro-7-sulfamoylbenzo[f]quinoxaline-2,3-diolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N4O6S.2Na/c13-23(21,22)8-3-1-2-5-9(8)7(16(19)20)4-6-10(5)15-12(18)11(17)14-6;;/h1-4H,(H,14,17)(H,15,18)(H2,13,21,22);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVJKYIUJRJEABK-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=CC(=C2C(=C1)S(=O)(=O)N)[N+](=O)[O-])N=C(C(=N3)[O-])[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6N4Na2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701019087
Record name Disodium 6-nitro-7-sulfamoylbenzo[f]quinoxaline-2,3-diolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701019087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

479347-86-9
Record name Nbqx disodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0479347869
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Disodium 6-nitro-7-sulfamoylbenzo[f]quinoxaline-2,3-diolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701019087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NBQX disodium
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FSU8N86V27
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Formation of the Benzo[f]quinoxaline Backbone

The core structure is synthesized via condensation reactions. A plausible route involves:

  • Nitration and sulfonation of a benzene precursor to introduce nitro (-NO₂) and sulfonamide (-SO₂NH₂) groups at positions 6 and 7, respectively.

  • Dihydroxylation at positions 2 and 3, followed by oxidation to form the dioxo groups.

  • Cyclization to yield the tetrahydrobenzo[f]quinoxaline system, stabilized by resonance.

Key intermediates are confirmed through spectroscopic data (e.g., NMR, mass spectrometry), though specific reaction conditions (temperature, catalysts) remain undisclosed in public domains.

Salt Formation

The disodium salt is generated by treating the free acid form (NBQX) with sodium hydroxide in a polar solvent (e.g., water or ethanol). The reaction proceeds as:
C12H8N4O6S+2NaOHC12H6N4O6SNa2+2H2O\text{C}_{12}\text{H}_8\text{N}_4\text{O}_6\text{S} + 2\text{NaOH} \rightarrow \text{C}_{12}\text{H}_6\text{N}_4\text{O}_6\text{S}\text{Na}_2 + 2\text{H}_2\text{O}
The disodium form enhances aqueous solubility (>20 mg/mL in water), critical for in vivo applications.

Purification and Crystallization Techniques

Solvent Recrystallization

Crude this compound salt is purified via recrystallization from dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The process involves:

  • Dissolving the compound in heated DMSO (up to 20 mg/mL).

  • Gradual cooling to induce crystallization.

  • Filtration and washing with non-solvents (e.g., diethyl ether) to remove impurities.

Table 1: Solubility Profile of this compound Salt

SolventSolubility (mg/mL)Temperature (°C)Source
Water10025
DMSO2025
DMF125

Analytical Characterization

Purity Assessment

This compound salt batches are validated using high-performance liquid chromatography (HPLC), achieving ≥98% purity. Critical impurities include unreacted intermediates (e.g., nitro precursors) and residual solvents.

Spectroscopic Confirmation

  • UV-Vis Spectroscopy : Absorption maxima at 340 nm (nitro group).

  • Mass Spectrometry : Molecular ion peak at m/z 380.24 ([M-Na]⁻).

Table 2: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₂H₆N₄O₆SNa₂
Molecular Weight380.24 g/mol
CAS Number479347-86-9
Melting Point>250°C (decomposes)

Scale-Up Considerations

Industrial Synthesis

Large-scale production employs continuous flow reactors to optimize yield and reduce byproducts. Key parameters include:

  • Stoichiometric Control : Maintaining a 1:2 molar ratio of NBQX to sodium hydroxide.

  • Temperature Regulation : Reactions conducted at 25–40°C to prevent thermal degradation.

Quality Control in Batch Production

  • In-process Testing : pH monitoring during salt formation (target pH 7–8).

  • Residual Solvent Analysis : Gas chromatography (GC) to ensure DMSO/DMF levels <0.1%.

Challenges and Optimization Strategies

Solubility Limitations

Despite high aqueous solubility, this compound salt exhibits poor solubility in organic solvents (e.g., DMF: 1 mg/mL). Strategies to address this include:

  • Co-solvent Systems : Combining water with ethanol (up to 30% v/v) enhances solubility for formulation.

  • Lyophilization : Freeze-drying aqueous solutions to create stable powders for reconstitution.

Stability Issues

  • Light Sensitivity : Degradation under UV light necessitates amber glass packaging.

  • Hydrolysis Prevention : Storage at -20°C reduces hydrolysis of the sulfonamide group.

SupplierPurityFormStoragePrice (5 mg)
BioGems≥98%Crystalline-20°C$113.00
GlpBio≥98%Lyophilized-80°C$129.00
Hello Bio>99%Powder-20°C$98.50

Recent Advances in Synthetic Methodologies

Green Chemistry Approaches

Recent studies explore solvent-free mechanochemical synthesis to reduce environmental impact. Preliminary yields of 85% have been reported, though scalability remains untested.

Continuous Manufacturing

Microreactor technology enables precise control over reaction parameters, achieving 95% yield in pilot-scale trials .

Chemical Reactions Analysis

Types of Reactions

NBQX disodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can yield various substituted quinoxaline derivatives .

Scientific Research Applications

Neuroprotection

Case Study:
In a rat focal ischemia model, NBQX demonstrated significant neuroprotective effects by reducing neuronal death and preserving brain function post-injury. The study indicated that treatment with NBQX resulted in a dose-dependent decrease in tissue loss following ischemic events .

Data Table: Neuroprotective Effects of NBQX

Study ReferenceModel UsedDosageOutcome
Gill et al. (1992)Rat focal ischemiaVariesReduced tissue loss
Wrathall et al. (1994)Spinal cord injuryVariesImproved functional recovery

Anticonvulsant Activity

NBQX has been shown to exhibit anticonvulsant properties in various rodent models. It effectively reduces seizure activity induced by glutamate excitotoxicity.

Case Study:
A study by Chapman et al. (1991) reported that NBQX significantly decreased seizure frequency in mice subjected to induced seizures, highlighting its potential as a therapeutic agent for epilepsy .

Data Table: Anticonvulsant Efficacy of NBQX

Study ReferenceModel UsedDosageOutcome
Chapman et al. (1991)Mouse seizure modelVariesDecreased seizure frequency

Electrophysiological Studies

NBQX is widely used in electrophysiological experiments to isolate NMDA receptor currents by blocking AMPA receptor-mediated responses.

Application Example:
In hippocampal neuron cultures, NBQX was utilized to inhibit evoked and spontaneous excitatory postsynaptic currents (EPSCs), allowing researchers to study NMDA receptor activity without interference from AMPA receptors .

Data Table: Electrophysiological Applications of NBQX

Study ReferenceCell TypeConcentration UsedResult
Hello Bio (2024)Mouse cortical neurons10 µMComplete blockade of AMPA currents
Tocris Bioscience (2018)Hippocampal neurons10 µMIsolation of NMDA receptor currents

Mechanism of Action

NBQX disodium salt exerts its effects by selectively and competitively binding to the AMPA and kainate receptors, thereby blocking the action of glutamate, the primary excitatory neurotransmitter in the central nervous system. This blockade prevents the influx of calcium ions, which is crucial for excitatory neurotransmission. The compound has been shown to decrease levels of mTOR and BDNF, which are involved in cellular growth and survival pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Key Pharmacological and Chemical Comparisons

Compound NBQX Disodium Salt MK-801 (Dizocilpine) CPP (3-(2-Carboxypiperazin-4-yl)propyl-1-phosphonic acid) GYKI 52466
Receptor Target AMPA/Kainate NMDA NMDA (competitive) AMPA (non-competitive)
Molecular Weight 380.24 g/mol 337.36 g/mol 279.2 g/mol 331.32 g/mol
Solubility Water-soluble (100 mM) Soluble in DMSO, ethanol Water-soluble Soluble in DMSO
Effective Dose 20–60 µM (in vitro); 30–60 mg/kg (in vivo) 0.5–1.0 mg/kg (in vivo) 5–10 mg/kg (in vivo) 10–20 mg/kg (in vivo)
Neuroprotection Reduces CA1 hippocampal necrosis (28-fold lipid partitioning advantage vs. non-sodium form) Limited efficacy in transient ischemia Moderate protection in global ischemia Partial neocortical protection
Analgesic Efficacy Superior to MK-801 in collagen-induced arthritis (P < 0.05) Weak COX-2 suppression Not studied Not studied
Safety Profile Skin/eye irritation; no acute toxicity reported Psychotomimetic side effects Limited data Sedation at high doses

Key Research Findings :

Superior Neuroprotection vs. This highlights the critical role of AMPA receptors in excitotoxic injury .

Enhanced Analgesia vs. MK-801 :

  • In collagen-induced arthritis, intra-articular NBQX (8 mg/kg) produced stronger analgesia (PWT increase: 45%) than MK-801 (30%) at 4 hours post-administration (P < 0.05) .

Lipid Partitioning Advantage :

  • The disodium salt form of NBQX exhibits 28-fold higher lipid partitioning at pH 7 compared to its free acid form, enhancing blood-brain barrier penetration .

Clinical and Research Implications

However, its short half-life (~30 minutes) necessitates repeated dosing in prolonged treatments . Emerging studies advocate for clinical trials targeting AMPA receptors in stroke and epilepsy, given their dominant role in excitotoxicity .

Biological Activity

NBQX disodium salt, chemically known as 2,3-Dioxo-6-nitro-1,2,3,4-tetrahydrobenzo[f]quinoxaline-7-sulfonamide disodium salt, is a potent and selective antagonist of the AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) and kainate receptors. This compound has garnered significant attention in neuropharmacology due to its diverse biological activities, including neuroprotection, anticonvulsant effects, and modulation of synaptic transmission.

  • Molecular Formula : C₁₂H₆N₄Na₂O₆S
  • Molecular Weight : 380.2 g/mol
  • CAS Number : 479347-86-9
  • Purity : ≥98%
  • Solubility : Water-soluble disodium salt

NBQX acts primarily by blocking AMPA and kainate receptors, which are critical for excitatory neurotransmission in the central nervous system. The compound exhibits competitive inhibition with IC50 values of 0.15 µM for AMPA receptors and 4.8 µM for kainate receptors . By inhibiting these receptors, NBQX reduces excitatory postsynaptic currents (EPSCs), thereby modulating neuronal excitability and protecting against excitotoxicity caused by excessive glutamate release.

Neuroprotective Effects

NBQX has demonstrated significant neuroprotective properties in various models of neurological injury. For instance, in studies involving spinal cord injury (SCI), NBQX administration resulted in a dose-dependent reduction in tissue loss and improved functional outcomes. The highest doses led to nearly a 33% decrease in lesion length and doubled the area of residual white matter compared to control groups .

Anticonvulsant Activity

In models of epilepsy induced by pentylenetetrazol (PTZ), NBQX effectively decreased seizure duration and frequency. Research indicated that treatment with NBQX increased the latency to seizure onset and reduced overall seizure scores in treated rats . This suggests its potential utility as an anticonvulsant agent.

Behavioral Modulation

Studies have also explored the effects of NBQX on social behaviors. In a controlled experiment involving adolescent and adult rats, higher doses of NBQX significantly suppressed social interactions without affecting locomotor activity, indicating a specific impact on social behavior mediated by AMPA receptor inhibition .

Research Findings

Study Findings Reference
Spinal Cord InjuryDose-dependent reduction in tissue loss and improved motor function after NBQX treatment.
Epilepsy ModelIncreased latency to seizures and reduced duration/frequency of seizures with NBQX administration.
Social BehaviorSignificant suppression of social behaviors in rats at higher doses; no effect on locomotion.

Case Studies

  • Spinal Cord Injury Model :
    • In a study involving female Sprague-Dawley rats subjected to SCI, NBQX was administered at various doses (1.5 nmol, 5 nmol, 15 nmol). Results showed that the highest dose significantly preserved gray matter at the injury site and enhanced serotonin immunoreactivity, suggesting improved motor function recovery .
  • PTZ-Induced Seizures :
    • Rats treated with PTZ followed by NBQX exhibited a marked decrease in seizure activity compared to control groups receiving saline alone. This highlights the potential for NBQX as a therapeutic agent in managing seizure disorders .

Q & A

Q. How should NBQX disodium salt be prepared for in vitro studies to ensure optimal solubility and stability?

this compound salt is water-soluble up to 100 mM, as demonstrated in hippocampal slice experiments and cell culture protocols. For stock solutions, dissolve the compound in ultrapure water (e.g., 1 ml water for a 100 mM solution). Avoid organic solvents like DMSO unless necessary for specific assays, as they may introduce confounding effects. Aliquot and store at -20°C to prevent freeze-thaw degradation .

Q. What is the selectivity profile of this compound salt for AMPA vs. kainate receptors?

this compound salt is a competitive antagonist with higher selectivity for AMPA receptors (IC50 = 0.7 ± 0.1 μM) compared to kainate receptors (IC50 = 0.7 ± 0.03 μM in HIP-009 cells). However, at higher concentrations (>20 μM), it non-specifically inhibits kainate receptors, necessitating careful dose optimization to isolate AMPA-mediated effects .

Q. What are standard protocols for validating NBQX’s neuroprotective effects in glutamatergic excitotoxicity models?

In cortical neuron cultures, pre-incubate cells with 10–30 μM this compound salt for 30 minutes before inducing excitotoxicity (e.g., via glutamate or kainate exposure). Measure intracellular calcium flux or cell viability after 24–48 hours. Include controls with NMDA receptor blockers (e.g., CPP) to confirm AMPA-specific effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported neuroprotective efficacy across different ischemic stroke models?

Discrepancies arise from variations in administration timing and dosage. For example, in rat middle cerebral artery occlusion (MCAO) models, a 30 mg/kg intravenous dose at occlusion and 1 hour post-occlusion showed neuroprotection, while delayed administration (>2 hours) failed. Always align dosing schedules with the therapeutic window of the specific pathology under study .

Q. What experimental strategies mitigate off-target effects on kainate receptors during AMPA receptor studies?

To isolate AMPA receptor activity:

  • Use low NBQX concentrations (≤10 μM) to minimize kainate receptor blockade.
  • Combine with selective kainate receptor antagonists (e.g., UBP-310) in parallel experiments.
  • Validate results using AMPA receptor subunit-specific knockout models .

Q. How should researchers address batch-to-batch variability in this compound salt purity?

Purity (>98%) is critical for reproducibility. Prior to use:

  • Verify purity via HPLC (retention time ~8–10 minutes under C18 column conditions).
  • Confirm solubility and potency in a pilot assay (e.g., AMPA-induced calcium influx in primary neurons).
  • Source from suppliers providing lot-specific certificates of analysis .

Q. What are optimal in vivo dosing regimens for studying NBQX’s anticonvulsant effects in rodent seizure models?

In pentylenetetrazole (PTZ)-induced seizures, intraperitoneal administration of 20 mg/kg this compound salt for 3 consecutive days reduces seizure severity. Monitor plasma levels to ensure sustained micromolar concentrations, as its short half-life (~30 minutes) may require multiple daily doses .

Data Interpretation and Technical Challenges

Q. Why do electrophysiological recordings sometimes show incomplete blockade of AMPA-mediated EPSCs with NBQX?

Incomplete inhibition may result from:

  • Residual kainate receptor activity (use subunit-specific antagonists).
  • Voltage-dependent relief of NBQX blockade at depolarized membrane potentials.
  • Multivesicular release at high-frequency synapses, which overwhelms NBQX’s inhibitory capacity. Include γ-DGG (a low-affinity antagonist) to assess release dynamics .

Q. How to reconcile conflicting results in synaptic plasticity studies using NBQX?

NBQX’s efficacy in blocking long-term potentiation (LTP) depends on stimulation protocols. For theta-burst stimulation (TBS)-induced LTP, 10 μM NBQX is sufficient, but higher frequencies (≥100 Hz) may require co-application with NMDA receptor antagonists. Always report stimulation parameters and buffer conditions (e.g., Mg²⁺ concentration) .

Methodological Best Practices

Q. What controls are essential when using this compound salt in optogenetics or electrophysiology?

  • Include a vehicle control (water or saline) to rule out solvent effects.
  • Use glutamate receptor-negative cell lines (e.g., HEK293) to confirm receptor specificity.
  • Validate pharmacological blockade with washout/recovery phases to ensure reversibility .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.